Irvalec - 915713-02-9

Irvalec

Catalog Number: EVT-278830
CAS Number: 915713-02-9
Molecular Formula: C77H125F3N14O18
Molecular Weight: 1591.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PM 02734 is an antineoplastic.
Synthesis Analysis

The synthesis of Irvalec has been explored through various methods, with a focus on optimizing conditions for high yield and purity. The compound can be synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of the peptide. Additionally, large-scale synthesis methods have been developed that maintain similar reaction conditions but are optimized for industrial production. These methods often involve purification steps such as high-performance liquid chromatography to achieve the desired purity levels necessary for clinical applications.

Molecular Structure Analysis

Irvalec's molecular structure has been extensively characterized through nuclear magnetic resonance spectroscopy and mass spectrometry. The compound consists of a complex cyclic structure that contributes to its biological activity. Detailed structural data reveal that Irvalec features multiple functional groups that facilitate its interaction with cellular membranes, enhancing its cytotoxic properties against tumor cells. The specific molecular formula for Irvalec is C₃₃H₄₅N₉O₉S, and its molecular weight is approximately 683.84 g/mol .

Chemical Reactions Analysis

Irvalec undergoes several chemical reactions that are critical to its function as a cytotoxic agent. Upon administration, it interacts with lipid components of the plasma membrane in tumor cells, leading to membrane permeabilization. This process results in the rapid loss of membrane integrity and subsequent necrotic cell death. The primary reaction involves the insertion of Irvalec into lipid bilayers, which alters membrane fluidity and disrupts cellular homeostasis. In vitro studies have demonstrated that this mechanism is effective across various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Mechanism of Action

The mechanism by which Irvalec exerts its antitumor effects involves several key processes:

  1. Membrane Insertion: Irvalec inserts itself into the lipid bilayer of the plasma membrane.
  2. Membrane Disruption: This insertion leads to increased permeability of the membrane, causing leakage of intracellular contents.
  3. Cell Death Induction: The resultant loss of membrane integrity triggers necrosis in tumor cells.

Data from experimental studies indicate that Irvalec's action is rapid, with significant effects observable within hours of treatment .

Physical and Chemical Properties Analysis

Irvalec exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability under various pH conditions has been evaluated, with optimal stability observed at neutral pH.

These properties are essential for formulating effective delivery systems for therapeutic applications .

Applications

Irvalec has significant potential in scientific research and clinical applications:

  • Antitumor Therapy: As a cytotoxic agent, it is being investigated for its efficacy against various forms of cancer.
  • Research Tool: It serves as a valuable tool in studies aimed at understanding membrane dynamics and cell death pathways.
  • Pharmacological Studies: Ongoing research focuses on elucidating its pharmacokinetics and pharmacodynamics to optimize dosing regimens in clinical settings.
Introduction to Irvalec (PM02734)

Chemical Classification and Marine-Derived Depsipeptide Origins

Irvalec (generic name: elisidepsin), designated research code PM02734, is a synthetic cyclic depsipeptide belonging to the Kahalalide family of marine-derived compounds. It features a complex 77-amino acid structure (molecular formula: C₇₇H₁₂₅F₃N₁₄O₁₈; molecular weight: 1591.89 g/mol) characterized by alternating ester (depsi) and amide bonds that confer its distinctive membrane-targeting properties [4] [10]. This compound is structurally derived from Kahalalide F (KF), a naturally occurring peptide initially isolated in 1993 from the symbiotic system of the herbivorous marine mollusk Elysia rufescens and its algal diet (Bryopsis pennata and B. plumosa) [2] [8]. Unlike traditional cytotoxic agents targeting DNA or specific intracellular enzymes, Irvalec's mechanism centers on rapid plasma membrane disruption, leading to oncotic cell death—a property shared with but enhanced beyond its natural analog [4] [6].

Marine depsipeptides represent a unique class of antineoplastic agents due to their biosynthetic origins in marine ecosystems and membrane-selective activity. The ecological role of Kahalalide F in its native environment suggests defensive functions against predation, highlighting the evolutionary optimization for membrane interaction [2] [8]. Irvalec retains this biological premise but exhibits superior pharmaceutical properties, including synthetic feasibility and enhanced tumor cell selectivity [10].

Table 1: Key Marine Depsipeptides with Antitumor Activity

CompoundSource OrganismChemical ClassPrimary Mechanism
Kahalalide FElysia rufescens/Bryopsis spp.Cyclic depsipeptideLysosomal/membrane disruption
Irvalec (PM02734)Synthetic (KF-derived)Cyclic depsipeptidePlasma membrane permeabilization
Didemnin BTunicate (Trididemnum solidum)Cyclic depsipeptideProtein synthesis inhibition

Historical Development and Preclinical Selection Criteria

The development of Irvalec by PharmaMar emerged from a systematic evaluation of Kahalalide F analogs to overcome limitations of the natural compound, including supply challenges and variable pharmacokinetics. Preclinical selection prioritized compounds based on three pillars:

  • In vitro potency: Broad-spectrum cytotoxicity against solid tumor cell lines (breast, prostate, NSCLC, colon) at pharmacologically relevant concentrations (IC₅₀: 0.4–2 μM) [7].
  • In vivo efficacy: Significant tumor growth inhibition in xenograft models of human cancers, notably including those resistant to conventional chemotherapy [2] [10].
  • Toxicological profile: Reduced off-target effects compared to KF, enabling safer therapeutic dosing windows in early animal studies [4] [10].

Irvalec was selected from over 200 synthetic analogs due to its optimal pharmacokinetic properties and consistent membrane-disruptive action. Phase I trials confirmed achievable plasma concentrations (up to 2 μM) aligning with preclinical effective doses, validating its translation to clinical investigation for advanced solid tumors, particularly esophageal, gastric, and NSCLC [7] [10]. Resistance studies further informed development; HCT-116 colorectal cancer cells with acquired Irvalec resistance demonstrated glycosylceramide deficiency due to altered ceramide glucosyltransferase (UGCG) activity. Conversely, restoring glycosylceramide synthesis in deficient cells (e.g., GM95 melanoma) re-sensitized them to Irvalec, establishing this lipid class as a critical determinant of efficacy [6].

Table 2: Key Milestones in Irvalec Development

StageAchievementReference Model
Natural compound isolationKahalalide F identified from E. rufescens/Bryopsis spp. (1993)Marine mollusk/algae
Analog synthesis & screening>200 KF analogs generated; PM02734 (Irvalec) selectedPharmaMar compound library
Mechanistic validationConfirmed plasma membrane targeting via glycosylceramide bindingHCT-116/GM95 cell lines
Clinical translationPhase I: Achieved target plasma concentrations (2 μM)Advanced cancer patients

Key Structural Features and Analogues

Irvalec’s structure comprises a macrocyclic core with a linear lipopeptide tail, incorporating several non-proteinogenic amino acids critical for bioactivity:

  • Dehydroaminobutyric acid (Dhb): Creates a rigid Z-configured alkene, enhancing membrane insertion capability [4] [10].
  • D-amino acids: Provide protease resistance and stabilize the bioactive conformation [4].
  • Ornithine residue: The sole cationic moiety, facilitating electrostatic interactions with anionic membrane lipids [10].

Compared to Kahalalide F, Irvalec features a modified N-terminal acyl chain (4-methylhexanoyl group) and an ester bond replacing the lactone in the macrocycle. These refinements enhance metabolic stability and membrane affinity [4] [10]. The molecule’s amphipathic character enables self-organization within lipid bilayers, as demonstrated by Förster resonance energy transfer (FRET) assays showing oligomerization upon membrane insertion [4] [6]. This self-assembly creates supramolecular pores or defects, triggering rapid Ca²⁺ influx, loss of membrane potential, and oncosis [4] [6].

Table 3: Structural Comparison of Irvalec and Kahalalide F

FeatureIrvalec (PM02734)Kahalalide FFunctional Impact
Molecular weight1591.89 g/mol1477.87 g/molEnhanced membrane interaction
N-terminal group4-MethylhexanoylUnsubstituted fatty acidIncreased hydrophobicity
Macrocyclic bondEsterLactoneImproved metabolic stability
Key residuesD-allo-Thr, D-Val, OrnithineSimilar but lacks D-allo-ThrAltered spatial orientation

Notably, structural activity relationship (SAR) studies indicate that modifications to the ornithine residue or the lipophilic tail significantly reduce potency, underscoring their roles in membrane engagement. Conversely, fluorophore-tagged derivatives (e.g., Oregon Green–Irv) retain activity, enabling mechanistic visualization of membrane restructuring [6] [10]. These features collectively position Irvalec as a mechanistically distinct entity among membrane-targeting oncology therapeutics, with ongoing clinical exploration focused on combinatorial regimens to circumvent resistance mechanisms like EMT or KRAS mutations [1] [3] [7].

Properties

CAS Number

915713-02-9

Product Name

Irvalec

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C77H125F3N14O18

Molecular Weight

1591.92

InChI

InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1

InChI Key

FUDHRLIJYPGBOX-MWGCIELCSA-N

SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

PM 02734; PM-02734; PM02734; Elisidepsin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.